molecular formula C26H22N4O3S B2717255 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 687581-54-0

4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B2717255
CAS No.: 687581-54-0
M. Wt: 470.55
InChI Key: YPAYYXXCDDJYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is the HIV-1 integrase (IN), an enzyme encoded by the Human Immunodeficiency Virus type 1 (HIV-1) that plays a central role in the insertion of viral DNA into the genome of host cells .

Mode of Action

The compound interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety of this compound chelate the Mg^2+ ion .

Biochemical Pathways

The compound affects the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation. By inhibiting the integrase, this compound prevents the integration of the viral DNA into the host genome, thereby disrupting the replication of the virus .

Pharmacokinetics

The ADME properties and bioavailability of 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[740It is noted that all tested compounds presented no significant cytotoxicity at a concentration of 100 μm .

Result of Action

The molecular and cellular effects of the compound’s action result in moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures. Some of the synthesized compounds exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .

Properties

IUPAC Name

3-benzyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4a,5,6,7,8,9a-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c31-22-14-18(27-21-12-6-7-13-28(21)22)16-30-25-23(19-10-4-5-11-20(19)34-25)24(32)29(26(30)33)15-17-8-2-1-3-9-17/h1-3,6-9,12-14,23,25H,4-5,10-11,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAZPSNPZMCTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3C(S2)N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=O)N6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.